6-Bromo-2-chloro-4-methylquinazoline

Physicochemical Characterization LogP Density

This halogenated quinazoline scaffold provides orthogonal reactivity: C6-bromo for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) and C2-chloro for nucleophilic aromatic substitution, enabling sequential site-selective diversification without protecting groups. Ideal for kinase inhibitor SAR and impurity reference standards. Available in batch quantities up to 50 kg.

Molecular Formula C9H6BrClN2
Molecular Weight 257.51 g/mol
CAS No. 175724-46-6
Cat. No. B061779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-chloro-4-methylquinazoline
CAS175724-46-6
Synonyms6-BROMO-2-CHLORO-4-METHYLQUINAZOLINE
Molecular FormulaC9H6BrClN2
Molecular Weight257.51 g/mol
Structural Identifiers
SMILESCC1=C2C=C(C=CC2=NC(=N1)Cl)Br
InChIInChI=1S/C9H6BrClN2/c1-5-7-4-6(10)2-3-8(7)13-9(11)12-5/h2-4H,1H3
InChIKeyRBCVTTGAFBHALI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2-chloro-4-methylquinazoline (CAS 175724-46-6) Procurement Guide for Quinazoline-Based Pharmaceutical Intermediates


6-Bromo-2-chloro-4-methylquinazoline (CAS 175724-46-6) is a halogenated quinazoline derivative with the molecular formula C₉H₆BrClN₂ and a molecular weight of 257.51 g/mol [1]. As a heterocyclic building block, it belongs to the quinazoline class — privileged scaffolds widely exploited in medicinal chemistry for kinase inhibitor development [2]. The compound features three distinct substitution handles: a bromine at the 6-position for cross-coupling chemistry, a chlorine at the 2-position for nucleophilic aromatic substitution, and a methyl group at the 4-position that modulates electronic properties and steric environment [1].

Why 6-Bromo-2-chloro-4-methylquinazoline Cannot Be Replaced by Positional Isomers or Alternative Halogenated Quinazolines


Quinazoline derivatives with identical molecular formulas but different halogen positioning exhibit fundamentally distinct reactivity profiles and downstream synthetic utility. The specific 6-bromo-2-chloro substitution pattern of this compound enables sequential, site-selective functionalization that is not achievable with alternative regioisomers. For example, 6-bromo-4-chloro-2-methylquinazoline (CAS 351426-04-5) positions the reactive chlorine at the 4-position rather than the 2-position, which alters electrophilicity and may impose different steric constraints during nucleophilic substitution . Generic substitution without verifying exact halogen placement and methyl orientation risks synthetic pathway failure, altered pharmacokinetic profiles in derivative optimization, and invalidated impurity reference standards. Furthermore, the 6-bromo substituent serves as a critical handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), a capability absent in non-brominated quinazolines [1].

Quantitative Comparative Evidence: 6-Bromo-2-chloro-4-methylquinazoline vs. Closest Analogs


Differentiated Physicochemical Properties: Density and Lipophilicity vs. 4-Chloro Positional Isomer

6-Bromo-2-chloro-4-methylquinazoline exhibits quantifiably distinct physicochemical properties compared to its closest positional isomer, 6-bromo-4-chloro-2-methylquinazoline. The density and lipophilicity (LogP) values differ, which directly impact chromatographic behavior, formulation characteristics, and passive membrane permeability in biological assays. These differences underscore that the two isomers are not interchangeable in any application requiring defined physicochemical parameters [1][2].

Physicochemical Characterization LogP Density Quinazoline Derivatives

Site-Selective Halogenation for Differential Cross-Coupling Reactivity

The 6-bromo substituent of 6-bromo-2-chloro-4-methylquinazoline is positioned on the benzenoid ring of the quinazoline core, enabling orthogonal palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This C-Br bond serves as the primary handle for C-C and C-N bond formation, a functional capability entirely absent in non-brominated quinazoline analogs (e.g., 2-chloro-4-methylquinazoline, CAS 6141-14-6). The presence of bromine specifically at the 6-position — rather than the 4- or 2-positions — governs both the electronic activation and the steric accessibility for oxidative addition to Pd(0) catalysts [1][2].

Cross-Coupling Suzuki-Miyaura Buchwald-Hartwig Palladium Catalysis C-C Bond Formation

Lipophilicity (LogP) Differentiation from Alternative Quinazoline Scaffolds

The calculated LogP of 6-bromo-2-chloro-4-methylquinazoline is 3.354, reflecting moderate lipophilicity characteristic of di-halogenated quinazolines with a methyl substituent [1]. This value positions the compound within an optimal range for blood-brain barrier permeability while maintaining sufficient aqueous solubility for formulation. The LogP differs from non-halogenated or mono-halogenated quinazoline analogs due to the combined contribution of bromine (highly lipophilic) and chlorine (moderately lipophilic) substituents. For comparison, 2-chloro-4-methylquinazoline (lacking the 6-bromo substituent) exhibits a lower calculated LogP of approximately 2.62 [2].

Lipophilicity LogP Drug-Likeness ADME Permeability

Procurement-Relevant Purity Specifications and Commercial Availability Profile

6-Bromo-2-chloro-4-methylquinazoline is commercially available with defined purity specifications of ≥98% (HPLC) and moisture content ≤0.5% from multiple reputable suppliers [1]. Production scale capacity extends to 50 kg batches, indicating robust synthetic accessibility and supply chain maturity [1]. In contrast, positional isomers such as 6-bromo-4-chloro-2-methylquinazoline are less widely stocked and often require custom synthesis with longer lead times and higher minimum order quantities. This supply chain differentiation directly impacts project timelines and cost structures for drug discovery programs.

Purity HPLC Synthetic Intermediate Quality Control Commercial Scale

Heterocyclic Core Boiling Point as Quality and Handling Indicator

The predicted boiling point of 6-bromo-2-chloro-4-methylquinazoline is 319.6°C at 760 mmHg, with a flash point of 147.1°C [1]. This thermal stability profile supports purification via high-temperature methods and informs safe handling and storage protocols. While comparative boiling point data for the 4-chloro positional isomer is not publicly available, the target compound's well-characterized thermal properties facilitate process development and quality control. This stands in contrast to less extensively characterized quinazoline analogs that lack documented thermal stability parameters.

Boiling Point Thermal Stability Purification Distillation Physicochemical Properties

Optimal Application Scenarios for 6-Bromo-2-chloro-4-methylquinazoline in Drug Discovery and Chemical Synthesis


Lead Optimization: Site-Selective Diversification via 6-Position Suzuki-Miyaura Cross-Coupling

Medicinal chemistry teams engaged in structure-activity relationship (SAR) exploration of quinazoline-based kinase inhibitors should utilize 6-bromo-2-chloro-4-methylquinazoline as the core scaffold for sequential derivatization. The 6-bromo substituent enables direct installation of aryl, heteroaryl, or vinyl groups via palladium-catalyzed Suzuki-Miyaura coupling, generating diverse analog libraries without de novo scaffold synthesis [1]. This orthogonal reactivity — bromine at C6 for cross-coupling, chlorine at C2 for nucleophilic substitution — provides a modular diversification platform that accelerates hit-to-lead timelines relative to scaffolds lacking this halogen pattern [1][2].

EGFR-TK and BRD4 Inhibitor Fragment-Based Drug Discovery

The quinazoline core, including the 6-bromo-2-chloro-4-methyl substitution pattern, has been evaluated in the context of epidermal growth factor receptor tyrosine kinase (EGFR-TK) inhibition and bromodomain-containing protein 4 (BRD4) inhibition [1][2]. The specific halogenation pattern at the 6-position may mimic acetylated lysine recognition elements relevant to BRD4 binding, as discussed in SAR studies of quinazoline-based BRD4 inhibitors where 6-position substitution critically modulates target engagement [2]. Researchers pursuing these target classes should prioritize this exact halogen pattern for initial fragment elaboration.

Pharmaceutical Impurity Reference Standard and Process-Related Substance Identification

Quality control and analytical development laboratories should procure 6-bromo-2-chloro-4-methylquinazoline as a characterized impurity reference standard when developing analytical methods for halogenated quinazoline APIs. The compound's well-documented purity specifications (≥98% by HPLC) [1] and defined physicochemical properties (LogP 3.354, density 1.668 g/cm³) [2] make it suitable for HPLC method validation, forced degradation studies, and identification of process-related substances in drug substance batches. The availability of batch production at scale (up to 50 kg) ensures consistent supply for long-term stability programs [1].

Parallel Library Synthesis Using 2-Chloro Handle for Nucleophilic Aromatic Substitution

In parallel chemistry and high-throughput synthesis workflows, the 2-chloro substituent of 6-bromo-2-chloro-4-methylquinazoline serves as the primary site for nucleophilic aromatic substitution (S_NAr) with amines, thiols, and alkoxides, enabling rapid generation of C2-functionalized quinazoline libraries [1]. This reactivity is orthogonal to the C6-bromo cross-coupling handle, allowing sequential diversification without protecting group manipulation. The compound's moderate LogP (3.354) [2] facilitates chromatographic purification of library members using standard reversed-phase HPLC methods, improving workflow efficiency compared to more polar or lipophilic scaffold alternatives.

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